molecular formula C6H7N3O4 B085198 Methyl (4-nitro-1-imidazolyl)acetate CAS No. 13230-21-2

Methyl (4-nitro-1-imidazolyl)acetate

Cat. No.: B085198
CAS No.: 13230-21-2
M. Wt: 185.14 g/mol
InChI Key: LCKCAKPRNOIOBA-UHFFFAOYSA-N
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Description

Methyl (4-nitro-1-imidazolyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : The structural characteristics of nitroimidazole derivatives, including 4-nitroimidazole, have been extensively studied. These compounds have been investigated for their thermal rearrangement properties, contributing to the understanding of their chemical behavior and potential applications in synthesis processes (Grimmett et al., 1989).

  • Antimicrobial Applications : Various nitroimidazole derivatives, such as 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown significant effects against Bacillus subtilis and moderate effects against Staphylococcus aureus, indicating their potential use in antimicrobial therapies (Shafiee et al., 2002).

  • Calcium Channel Antagonist Activities : Nitroimidazole derivatives have been studied for their calcium channel antagonist activities. This research is significant for understanding the potential use of these compounds in cardiovascular therapies (Miri et al., 2002).

  • Antiprotozoal Activity : Some nitroimidazole derivatives have been screened for activity against Trypanosoma cruzi infections, highlighting their potential use in antiprotozoal therapies (Neville & Verge, 1977).

  • Electrochemical Behavior : The electrochemical behavior of nitroimidazoles, including 4-nitroimidazole and 2-methyl-5-nitroimidazole, has been investigated, providing insights into their potential applications in electrochemical processes and sensors (Roffia et al., 1982).

Safety and Hazards

“Methyl (4-nitro-1-imidazolyl)acetate” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Mechanism of Action

Action Environment

The action environment involves the influence of various environmental factors on the compound’s action, efficacy, and stability. Factors can include pH, temperature, presence of other molecules, and more. For Methyl (4-nitro-1-imidazolyl)acetate, it’s recommended to handle it in a well-ventilated area and wear protective gloves, eye protection, and face protection .

Properties

IUPAC Name

methyl 2-(4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCAKPRNOIOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389253
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-21-2
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-nitroimidazole was alkylated with bromo-acetic acid methyl ester to provide the title compound: 1H NMR (400 MHz) 3.82 (s, 1H), 4.80, (s, 2H), 7.47 (d, 1H, J=1.7 Hz), 7.84 (d, 1H, J=1.7 Hz); gc/ms m/z 185 (M).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does computational chemistry offer about the properties of Methyl (4-nitro-1-imidazolyl)acetate?

A1: The research paper investigates the structural, electronic, and chemical reactivity of this compound using computational chemistry techniques. [] This includes analyzing the compound's behavior in different solvents and exploring its electronic properties. The study utilizes concepts like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to gain deeper insights into its electronic structure. Additionally, spectroscopic characteristics are also simulated and analyzed. These computational studies provide valuable data for understanding the compound's potential interactions and reactivity, laying the groundwork for further research into its applications.

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